![molecular formula C22H26ClFN6O4S B1139147 N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride CAS No. 1330003-04-7](/img/structure/B1139147.png)
N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride
描述
CZC-25146 盐酸盐是一种强效且选择性的富含亮氨酸重复序列激酶 2 (LRRK2) 抑制剂,也称为达达林或 PARK8。这种激酶与与帕金森病相关的突变有关。该化合物以其代谢稳定性和以高效力抑制 LRRK2 的能力而闻名 .
准备方法
合成路线和反应条件: CZC-25146 盐酸盐的合成涉及多个步骤,从中间体的制备开始。关键步骤包括:
- 嘧啶核的形成。
- 氟基和甲氧基的引入。
- 与吗啉衍生物偶联。
- 最终形成磺酰胺和盐酸盐。
工业生产方法: CZC-25146 盐酸盐的工业生产通常遵循相同的合成路线,但规模更大。反应条件针对产率和纯度进行了优化,通常涉及高效液相色谱 (HPLC) 进行纯化 .
反应类型:
氧化: CZC-25146 盐酸盐可以发生氧化反应,特别是在甲氧基和吗啉基团处。
还原: 由于存在吸电子基团,该化合物对还原比较稳定。
取代: 亲核取代反应可以在氟基和甲氧基位置发生。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用温和的还原剂,如硼氢化钠。
取代: 胺类和硫醇类等亲核试剂通常使用。
主要产品:
氧化: 形成羟基化衍生物。
还原: 形成具有改变的药理活性的还原衍生物。
取代: 形成具有潜在活性变化的取代衍生物
科学研究应用
CZC-25146 盐酸盐广泛用于科学研究,特别是在帕金森病的研究中。其应用包括:
化学: 用作研究激酶抑制的工具化合物。
生物学: 研究 LRRK2 在细胞过程中的作用。
医学: 探索神经退行性疾病的潜在治疗效果。
工业: 用于开发针对 LRRK2 的新药 .
作用机制
CZC-25146 盐酸盐通过抑制 LRRK2 的激酶活性发挥作用。它与激酶的 ATP 结合位点结合,阻止下游靶点的磷酸化。这种抑制导致神经元损伤和炎症减少,使其成为治疗帕金森病的有希望的候选药物 .
类似化合物:
G2019S LRRK2 抑制剂: 在结构和功能上相似,但 CZC-25146 盐酸盐显示出更高的选择性和效力。
PLK4、GAK、TNK1、CAMKK2 和 PIP4K2C 抑制剂: 这些激酶也被 CZC-25146 盐酸盐抑制,但与 LRRK2 相比效力较低。
独特性: CZC-25146 盐酸盐因其对 LRRK2 的高选择性和良好的药代动力学特性而脱颖而出。它表现出最小的细胞毒性,并且不干扰神经元发育,使其成为神经退行性疾病研究中宝贵的工具 .
相似化合物的比较
G2019S LRRK2 Inhibitors: Similar in structure and function, but CZC-25146 hydrochloride shows higher selectivity and potency.
PLK4, GAK, TNK1, CAMKK2, and PIP4K2C Inhibitors: These kinases are also inhibited by CZC-25146 hydrochloride, but with less potency compared to LRRK2.
Uniqueness: CZC-25146 hydrochloride stands out due to its high selectivity for LRRK2 and its favorable pharmacokinetic properties. It exhibits minimal cytotoxicity and does not interfere with neuronal development, making it a valuable tool in neurodegenerative disease research .
生物活性
Overview
N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride, commonly referred to as CZC-25146, is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in neurodegenerative diseases, particularly Parkinson's disease. This compound has garnered attention due to its potential therapeutic applications and its unique mechanism of action.
- Molecular Formula : C22H26ClFN6O4S
- Molecular Weight : 488.53 g/mol
- CAS Number : 1191911-26-8
- IUPAC Name : this compound
CZC-25146 functions primarily as an ATP-competitive inhibitor of LRRK2. By binding to the active site of the kinase, it prevents phosphorylation of downstream substrates, thereby modulating various signaling pathways associated with cell survival and inflammation. The inhibition of LRRK2 has been shown to:
- Reduce Neurotoxicity : Attenuates G2019S LRRK2-mediated toxicity in primary rodent neurons, which is significant for neuroprotection in Parkinson's disease models.
- Alter Cytokine Secretion : Influences the secretion of inflammatory cytokines, potentially mitigating neuroinflammation associated with neurodegenerative diseases.
- Enhance Protein Secretion : Increases the secretion of normal α-1-antitrypsin (AAT), a protein that protects tissues from damage caused by inflammation.
In Vitro Studies
In vitro studies have demonstrated that CZC-25146 exhibits high potency against LRRK2 with an IC50 in the nanomolar range. The compound's selectivity for LRRK2 over other kinases was confirmed through various assays, indicating minimal off-target effects.
Biological Activity | Measurement | Reference |
---|---|---|
LRRK2 Inhibition | IC50 < 10 nM | |
Cytokine Modulation | Reduced IL-6 | |
Neuroprotection | Improved neuron viability in G2019S models |
In Vivo Studies
Animal models have further validated the therapeutic potential of CZC-25146. In mouse models of Parkinson's disease, treatment with CZC-25146 resulted in:
- Improved Motor Function : Enhanced performance in motor tasks compared to untreated controls.
- Reduced Pathological Markers : Decreased levels of phosphorylated tau and α-synuclein aggregates, which are hallmarks of neurodegeneration.
Clinical Relevance
While there are no published clinical trials specifically involving CZC-25146 in humans at this time, preclinical studies suggest a promising avenue for future research. The compound's ability to selectively inhibit LRRK2 positions it as a candidate for further investigation into therapeutic strategies for Parkinson's disease.
Pharmacokinetics and Safety Profile
CZC-25146 exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. Safety assessments have indicated a low toxicity profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects.
属性
IUPAC Name |
N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O4S.ClH/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31;/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYQTYQDKAOHLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330003-04-7 | |
Record name | 1330003-04-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。